"2-(2-Methoxyphenyl)ethanol" physical and chemical properties
"2-(2-Methoxyphenyl)ethanol" physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Methoxyphenyl)ethanol (CAS No. 7417-18-7), a key aromatic alcohol with applications in pharmaceutical synthesis, fragrance chemistry, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and mechanistic insights into the compound's behavior. We will delve into its structural and spectroscopic characterization, synthesis, and safe handling procedures, grounding all claims in authoritative references.
Compound Identification and Structural Elucidation
2-(2-Methoxyphenyl)ethanol, also known as o-Methoxyphenethyl alcohol, is an organic compound featuring a phenethyl alcohol scaffold substituted with a methoxy group at the ortho position of the benzene ring.[1] This substitution pattern is critical to its chemical reactivity and physical properties, distinguishing it from its meta- and para-isomers. The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) ether group imparts both hydrogen-bonding capability and a degree of polarity, while the aromatic ring provides a hydrophobic character.[1]
Caption: Chemical structure of 2-(2-Methoxyphenyl)ethanol.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. These properties are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methoxyphenyl)ethanol | [2] |
| Synonyms | o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol | [1][2] |
| CAS Number | 7417-18-7 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.076 g/mL at 25 °C | [3] |
| Boiling Point | 133-135 °C at 10 mmHg | [3] |
| Melting Point | 37 °C (low-melting solid) | [3] |
| Refractive Index (n²⁰/D) | 1.540 | [3] |
| Solubility | Limited in water; Soluble in ethanol, ether, DMSO, methanol | [1][4] |
| XLogP3 | 2.0 | [2] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(2-Methoxyphenyl)ethanol. Below is a summary of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous evidence of the compound's carbon skeleton and proton environments. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, ethyl, and methoxy protons.
-
δ 7.27 - 7.10 (m, 2H): Aromatic protons (Ar-H).
-
δ 6.96 - 6.78 (m, 2H): Aromatic protons (Ar-H).
-
δ 3.86 - 3.71 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
δ 3.78 (s, 3H): Methoxy group protons (-OCH₃).
-
δ 2.95 - 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).
-
δ 2.18 (s, 1H): Hydroxyl proton (-OH).[5]
¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of nine distinct carbon atoms.
-
δ 157.5: Aromatic carbon attached to the methoxy group (C-O).
-
δ 130.8, 128.0, 127.5, 120.8, 110.3: Aromatic carbons (C-H and C-C).
-
δ 61.9: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
-
δ 55.2: Methoxy carbon (-OCH₃).
-
δ 35.8: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).
(Note: ¹³C NMR chemical shifts are representative values sourced from spectral data and typical ranges for these functional groups.)[6]
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
-
3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.[1][7]
-
~3030 cm⁻¹ (medium): Aromatic C-H stretching.[3]
-
2950-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the ethyl and methoxy groups.[3]
-
1700-1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[3]
-
1260-1050 cm⁻¹ (strong): C-O stretching from the alcohol and the aryl ether.[1][7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): m/z = 152 (confirms the molecular weight).[5]
-
Base Peak: m/z = 91. This peak corresponds to the formation of the tropylium ion, a common and stable fragment in compounds containing a benzyl group, formed after rearrangement.[5]
-
Key Fragment: m/z = 121. This significant fragment arises from the loss of the -CH₂OH group (31 Da) via alpha-cleavage, a characteristic fragmentation pathway for primary alcohols.[5]
Caption: Major EI-MS fragmentation pathways.
Synthesis Methodology: Reduction of 2-Methoxyphenylacetic Acid
A reliable and common laboratory-scale synthesis of 2-(2-Methoxyphenyl)ethanol involves the reduction of its corresponding carboxylic acid, 2-methoxyphenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is chosen over milder agents like NaBH₄ because it is potent enough to reduce carboxylic acids directly to primary alcohols.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is aprotic (does not react with LiAlH₄) and effectively dissolves the reactants. Anhydrous conditions are critical to prevent the violent quenching of the highly reactive LiAlH₄ by water.
-
Work-up: The reaction is carefully quenched with water and a strong base (like NaOH) to neutralize the excess reducing agent and precipitate aluminum salts, which can then be easily removed by filtration.
Experimental Protocol
Materials:
-
2-Methoxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the reaction flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-methoxyphenylacetic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the reaction goes to completion.
-
Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% NaOH solution (same volume as the water), and finally, add more distilled water (3 times the initial volume of water).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by vacuum filtration, washing the solid with fresh diethyl ether. Collect the filtrate, which contains the product.
-
Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-methoxyphenyl)ethanol.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)ethanol.
Safety and Handling
As with many organic compounds, 2-(2-Methoxyphenyl)ethanol should be handled with appropriate care in a laboratory setting.
-
General Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes.
-
Hazards: May cause skin and eye irritation upon direct contact.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct light and incompatible materials such as strong oxidizing agents.[1]
-
Fire Safety: Prevent fire caused by electrostatic discharge. Use non-sparking tools.
Applications in Research and Drug Development
2-(2-Methoxyphenyl)ethanol serves as a valuable building block in organic synthesis.
-
Pharmaceutical Intermediates: Its structure is incorporated into various larger molecules of pharmaceutical interest. The primary alcohol can be easily converted into other functional groups (aldehydes, esters, halides), making it a versatile precursor.
-
Fragrance Industry: Its pleasant odor makes it a component in the formulation of fragrances.[1]
-
Antioxidant Research: The phenolic ether structure suggests that it and its derivatives may possess biological activity, including potential antioxidant properties, which is an area of ongoing research.[1]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3804139, 2-(2-Methoxyphenoxy)ethanol. [Link]
-
PubChemLite. 2-(2-methoxyphenyl)ethanol (C9H12O2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81909, 2-Methoxyphenethyl alcohol. [Link]
-
UCLA Chemistry. IR: alcohols. [Link]
-
SpectraBase. 2-(p-Methoxyphenoxy)ethanol. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. 2-(2-methoxyphenyl)ethanol (C9H12O2). [Link]
-
Hongsheng Sci-Tech Development Co. Ltd. 2-Methoxyphenethyl alcohol,7417-18-7. [Link]
-
LibreTexts. 2.9 Fragmentation of Alcohols. [Link]
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